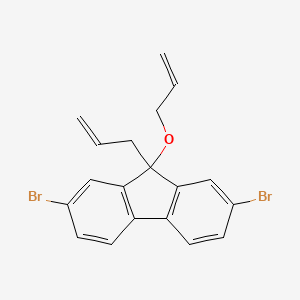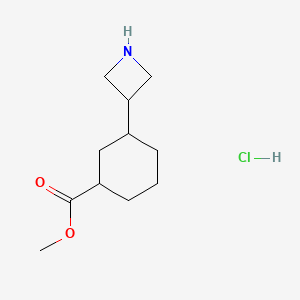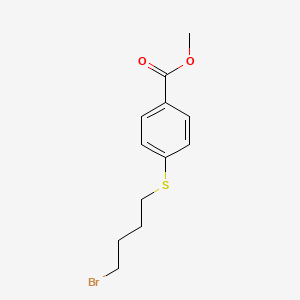
9-Allyl-9-allyloxy-2,7-dibromo-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene is a brominated fluorene derivative. Fluorene compounds are known for their rigid, planar structures and are widely used in organic electronics, photonics, and as intermediates in organic synthesis. The presence of bromine atoms at the 2 and 7 positions, along with prop-2-enoxy and prop-2-enyl groups at the 9 position, makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is to start with 2,7-dibromofluorene, which can be synthesized by brominating fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The resulting 2,7-dibromofluorene is then reacted with prop-2-enol and prop-2-enyl bromide under basic conditions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The prop-2-enoxy and prop-2-enyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert these groups into alcohols or alkanes.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction can produce a range of oxygenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Photonic Materials: Employed in the development of photonic devices and materials with high photoluminescence efficiency.
Chemical Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2,7-dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene in various applications involves its ability to participate in electronic and photonic processes. The bromine atoms and prop-2-enoxy/prop-2-enyl groups influence the electronic distribution and reactivity of the fluorene core, making it suitable for use in electronic devices and as a reactive intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules or materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromofluorene: A simpler brominated fluorene derivative used as a precursor in various syntheses.
2,7-Dibromo-9,9-dimethylfluorene: Another brominated fluorene with methyl groups at the 9 position, used in organic electronics and photonics.
2,7-Dibromo-9,9′-spirobifluorene: A spirobifluorene derivative with unique electronic properties, used in OLEDs and OPVs.
Uniqueness
2,7-Dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene is unique due to the presence of both prop-2-enoxy and prop-2-enyl groups at the 9 position, which impart distinct electronic and steric properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic electronics and photonics.
Eigenschaften
Molekularformel |
C19H16Br2O |
|---|---|
Molekulargewicht |
420.1 g/mol |
IUPAC-Name |
2,7-dibromo-9-prop-2-enoxy-9-prop-2-enylfluorene |
InChI |
InChI=1S/C19H16Br2O/c1-3-9-19(22-10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21)12-18(16)19/h3-8,11-12H,1-2,9-10H2 |
InChI-Schlüssel |
IISHHWJHUPVUTB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)


![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)

![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)






